pennicitrinone C
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Overview
Description
pennicitrinone C is a natural product found in Penicillium citrinum with data available.
Scientific Research Applications
Antioxidative Activity
Pennicitrinone C, a citrinin dimer, has demonstrated antioxidative properties. A study by Lu et al. (2008) on the halotolerant fungus Penicillium citrinum B-57, which produces citrinin derivatives including this compound, found that these compounds exhibited antioxidative activity against DPPH radicals. This suggests potential applications in areas where oxidative stress is a concern, such as in the prevention of diseases associated with oxidative damage.
Cytotoxic Activity
A novel citrinin derivative study by Ni et al. (2015) discovered that this compound's analogues showed modest cytotoxic activity against certain cell lines. This indicates a potential application in cancer research, particularly in understanding and developing treatments that target specific types of cancer cells.
Photodynamic Therapy
While not directly related to this compound, related compounds such as hypericin have been studied for their use in photodynamic therapy. Couldwell et al. (1994) found that hypericin, a similar polycyclic quinone, has potential as an antiglioma agent in photodynamic therapy. This suggests that derivatives like this compound might also have potential in similar applications.
Properties
Molecular Formula |
C23H26O6 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(14S,15R)-3,6-dihydroxy-5-[(2S,3S)-3-hydroxybutan-2-yl]-4,12,14,15-tetramethyl-8,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12-hexaen-11-one |
InChI |
InChI=1S/C23H26O6/c1-8(12(5)24)17-11(4)20(26)19-22-18-15(29-23(19)21(17)27)7-14(25)10(3)16(18)9(2)13(6)28-22/h7-9,12-13,24,26-27H,1-6H3/t8-,9-,12+,13-/m1/s1 |
InChI Key |
HESPWWKIRCFDQL-MNUQUWEESA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C3C1=C(C(=O)C=C3OC4=C(C(=C(C(=C24)O)C)[C@H](C)[C@H](C)O)O)C)C |
Canonical SMILES |
CC1C(OC2=C3C1=C(C(=O)C=C3OC4=C(C(=C(C(=C24)O)C)C(C)C(C)O)O)C)C |
Synonyms |
pennicitrinone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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